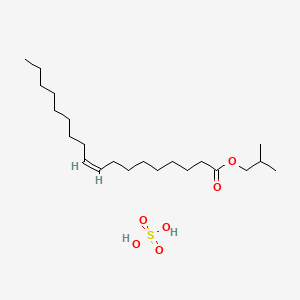
Einecs 231-946-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl oleate, sulfated, is a chemical compound derived from the esterification of oleic acid with isobutanol, followed by sulfation. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a leveling agent and dye dissolving agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl oleate involves the esterification of oleic acid with isobutanol. This reaction typically uses an enzyme or biobased catalyst to facilitate the condensation process . The sulfation of isobutyl oleate can be achieved using sulfur trioxide amine/amide complexes or other sulfating agents like tributylsulfoammonium betaine . The reaction conditions often involve mild temperatures and the use of solvents to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of sulfated isobutyl oleate involves large-scale esterification and sulfation processes. The esterification is carried out in reactors with controlled temperatures and catalysts to optimize the reaction rate and yield. The sulfation step is performed using continuous flow reactors to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Isobutyl oleate, sulfated, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can replace the sulfate group.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isobutyl oleate, sulfated, has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sulfated isobutyl oleate involves its surfactant properties. The sulfate group increases the compound’s hydrophilicity, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Butyl oleate: Similar ester but without the sulfate group.
Ethyl oleate: Another ester of oleic acid with ethanol.
Polysorbates: Non-ionic surfactants with similar applications in biochemistry and pharmaceuticals.
Uniqueness
Sulfated isobutyl oleate is unique due to its sulfate group, which imparts distinct surfactant properties compared to non-sulfated esters. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .
Properties
CAS No. |
7779-99-9 |
|---|---|
Molecular Formula |
C22H44O6S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-methylpropyl (Z)-octadec-9-enoate;sulfuric acid |
InChI |
InChI=1S/C22H42O2.H2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3;1-5(2,3)4/h11-12,21H,4-10,13-20H2,1-3H3;(H2,1,2,3,4)/b12-11-; |
InChI Key |
XXLGTHUPNRRNRQ-AFEZEDKISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















